molecular formula C19H25N5O2 B2455409 N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235003-07-2

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2455409
CAS RN: 1235003-07-2
M. Wt: 355.442
InChI Key: XTPZKFZFVCYQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, commonly known as DPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOC is a heterocyclic compound that contains a pyrazine ring and an oxadiazole ring.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have been investigated for their antimicrobial properties. For example, derivatives of 1,2,4-oxadiazole have been synthesized and tested against Mycobacterium tuberculosis, showing activities ranging from 0.5 to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998). Additionally, oxadiazole derivatives bearing pyrazole moiety were found to exhibit significant antibacterial activity against various bacterial strains (Malladi, Isloor, Peethambar, & Fun, 2014).

Synthetic Methodologies

The compound's framework has also been utilized in synthetic chemistry to explore novel reactions and materials. A study detailed the metal-involved solvothermal interconversions of pyrazinyl substituted azole derivatives, demonstrating the controllability and mechanism of these reactions (Li et al., 2010). Such investigations highlight the utility of the oxadiazole ring in facilitating complex chemical transformations.

Antitumor and Antiviral Research

Research into the antitumor potential of 1,2,4-oxadiazole derivatives and their N-heterocyclic carbene complexes revealed significant antitumor activity. Some gold(I) N-heterocyclic carbene complexes linked to 1,2,4-oxadiazol derivatives showed impressive potency and tumor selectivity (Maftei, 2018). Additionally, certain pyrazole derivatives have been evaluated for their anti-avian influenza virus activity, demonstrating promising antiviral activity against the H5N1 virus (Flefel et al., 2012).

properties

IUPAC Name

N,N-dicyclohexyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(18-22-17(23-26-18)16-13-20-11-12-21-16)24(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPZKFZFVCYQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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